
An In-depth Technical Guide to the Molecular
Structure and Properties of GB110

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: GB110

Cat. No.: B15570142 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
GB110 is a potent, orally active, and selective non-peptidic agonist of the Proteinase-Activated

Receptor 2 (PAR2), a G protein-coupled receptor implicated in a variety of physiological and

pathological processes, including inflammation, pain, and cancer. This document provides a

comprehensive overview of the molecular structure, physicochemical properties, and

pharmacological characteristics of GB110. Detailed methodologies for key in vitro and in vivo

experiments used to characterize this compound are presented, along with a summary of its

activity across various cell lines. Furthermore, the downstream signaling pathways activated by

GB110 are elucidated through graphical representations. This guide is intended to serve as a

valuable resource for researchers and drug development professionals working on PAR2-

targeted therapies.

Molecular Structure and Physicochemical
Properties
GB110 is a synthetic organic molecule with the full chemical name N-((S)-1-(((2S,3S)-1-((3-(4-

(aminomethyl)piperidine-1-carbonyl)benzyl)amino)-3-methyl-1-oxopentan-2-yl)amino)-3-

cyclohexyl-1-oxopropan-2-yl)isoxazole-5-carboxamide. Its molecular formula is C33H48N6O5,

and it has a molecular weight of 608.78 g/mol .[1]
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Table 1: Physicochemical Properties of GB110

Property Value Reference

Molecular Formula C33H48N6O5 [1]

Molecular Weight 608.78 g/mol [1]

Hydrogen Bond Acceptors 9 [2]

Hydrogen Bond Donors 4 [2]

Rotatable Bonds 17 [2]

Topological Polar Surface Area 159.66 Å² [2]

XLogP 4.8 [2]
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Pharmacological Properties and Mechanism of
Action
GB110 is a potent and selective agonist for Proteinase-Activated Receptor 2 (PAR2).[3][4]

PAR2 is a G protein-coupled receptor that is activated by the proteolytic cleavage of its

extracellular N-terminus by serine proteases such as trypsin and tryptase.[4][5] This cleavage

unmasks a new N-terminus that acts as a tethered ligand, binding to the receptor and initiating

intracellular signaling. GB110, as a non-peptidic agonist, mimics the action of the tethered

ligand to activate PAR2.[6]

Upon activation by GB110, PAR2 couples to several heterotrimeric G proteins, including

Gαq/11, Gα12/13, and Gαi/o.[7][8][9] This coupling initiates a cascade of downstream signaling

events. The activation of the Gαq/11 pathway leads to the stimulation of phospholipase C

(PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol

trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium
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(Ca2+), a key second messenger.[3][7] The activation of Gα12/13 leads to the activation of

RhoA, a small GTPase involved in cytoskeletal rearrangements.[5] Furthermore, PAR2

activation can lead to the phosphorylation of extracellular signal-regulated kinases 1 and 2

(ERK1/2), which are involved in cell proliferation and differentiation.[1]

Activation of PAR2 by GB110 also induces receptor internalization, a process that is important

for signal desensitization and termination.[3][4]

Extracellular Space Plasma Membrane

Intracellular Space

GB110 PAR2
Binds and Activates

Gαq/11Couples to

Gα12/13Couples to

Gαi/o
Couples to

ERK1/2
Phosphorylation

Induces

Receptor
Internalization

Undergoes

PLC
Activates

RhoA Activation
Leads to

PIP2
Hydrolyzes

IP3

DAG

Ca²⁺ Release
Induces

Click to download full resolution via product page

Caption: GB110-activated PAR2 signaling cascade.

In Vitro and In Vivo Activity
The activity of GB110 has been characterized in a variety of in vitro and in vivo models.

Table 2: In Vitro Activity of GB110 in Intracellular Calcium Mobilization Assays
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Cell Line Description EC50 (nM) Reference

HT29
Human colon

adenocarcinoma
~200 - 280 [3][4]

A549
Human lung

carcinoma
- [3]

Panc-1
Human pancreatic

carcinoma
- [3]

MDA-MB-231
Human breast

adenocarcinoma
- [3]

MKN1
Human gastric

adenocarcinoma
- [3]

MKN45
Human gastric

adenocarcinoma
- [3]

HUVEC
Human umbilical vein

endothelial cells
- [3]

Table 3: In Vivo Activity of GB110 in the Rat Paw Edema Model

Dose
Route of
Administration

Effect Reference

Not specified Intraplantar injection
Induction of paw

edema
[4]

Experimental Protocols
Intracellular Calcium Mobilization Assay
This assay measures the ability of GB110 to induce an increase in intracellular calcium

concentration, a hallmark of PAR2 activation via the Gαq/11 pathway.
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Caption: Workflow for Intracellular Calcium Mobilization Assay.

Methodology:
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Cell Culture: Human cell lines such as HT29, A549, Panc-1, MDA-MB-231, MKN1, MKN45,

or HUVEC are cultured in appropriate media and conditions.[3] Cells are seeded into 96-well

black-walled, clear-bottom plates and grown to confluence.

Dye Loading: The culture medium is removed, and cells are washed with a buffered salt

solution. A loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM,

is added to each well.[10] The plate is incubated in the dark to allow for dye uptake and

intracellular de-esterification.

Compound Addition: After incubation, the dye solution is removed, and cells are washed. A

buffer solution is added, and baseline fluorescence is measured. Varying concentrations of

GB110 are then added to the wells.

Fluorescence Measurement: Changes in fluorescence intensity, corresponding to changes in

intracellular calcium levels, are measured immediately and kinetically over time using a

fluorescence plate reader.

Data Analysis: The increase in fluorescence is plotted against the concentration of GB110 to

generate a dose-response curve, from which the EC50 value is calculated.

PAR2 Internalization Assay
This assay quantifies the GB110-induced internalization of the PAR2 receptor from the cell

surface, typically measured by flow cytometry.
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Caption: Workflow for PAR2 Internalization Assay.

Methodology:

Cell Treatment: Cells endogenously or exogenously expressing PAR2 are treated with a

specific concentration of GB110 for various time points.
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Antibody Staining: Following treatment, cells are detached and incubated with a primary

antibody specific for an extracellular epitope of PAR2. After washing, a fluorescently labeled

secondary antibody is added.

Flow Cytometry: The fluorescence intensity of the cell population is measured using a flow

cytometer.

Data Analysis: The decrease in mean fluorescence intensity (MFI) compared to untreated

cells is indicative of receptor internalization. The rate and extent of internalization can be

quantified.

Rat Paw Edema Model
This in vivo model assesses the pro-inflammatory effects of GB110 by measuring the swelling

(edema) it induces in the paw of a rat.
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Caption: Workflow for Rat Paw Edema Model.

Methodology:

Animals: Male Wistar rats are typically used for this model.[11]

Baseline Measurement: The initial volume of the rat's hind paw is measured using a

plethysmometer.[12]

Compound Administration: A solution of GB110 is injected into the subplantar region of the

right hind paw. The contralateral paw is often injected with vehicle as a control.

Edema Measurement: Paw volume is measured at various time points after the injection.
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Data Analysis: The degree of edema is calculated as the increase in paw volume compared

to the baseline measurement. Dose-response curves can be generated by testing different

concentrations of GB110.

Conclusion
GB110 is a valuable pharmacological tool for studying the role of PAR2 in health and disease.

Its potency, selectivity, and oral activity make it a promising lead compound for the

development of novel therapeutics targeting PAR2-mediated conditions. The experimental

protocols and data presented in this guide provide a comprehensive resource for researchers

to further investigate the molecular and cellular effects of GB110 and to explore its therapeutic

potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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